molecular formula C20H21ClN4O2S B2561626 2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide CAS No. 1105252-18-3

2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B2561626
CAS No.: 1105252-18-3
M. Wt: 416.92
InChI Key: HVWJTAAUNGXEJC-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide features a benzothiazole core substituted at position 2 with a 4-methylpiperazinyl group and at position 6 with an acetamide-linked 4-chlorophenoxy moiety. Benzothiazoles are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The 4-methylpiperazine substituent enhances solubility due to its basic nitrogen, while the 4-chlorophenoxy group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-24-8-10-25(11-9-24)20-23-17-7-4-15(12-18(17)28-20)22-19(26)13-27-16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWJTAAUNGXEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols. This can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Imidazo[2,1-b]Thiazole Derivatives

Compounds such as 5j (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide) from replace the benzothiazole core with an imidazo[2,1-b]thiazole. The melting point of 5j (118–120°C) is lower than benzothiazole analogs, suggesting reduced crystallinity .

Quinazolinone Derivatives

In , 7b (2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide) features a quinazolinone core. The acetamide-linked 4-chlorophenoxy group is retained, but the quinazolinone core shifts biological activity toward HCV NS5B inhibition. Its higher melting point (262°C) reflects increased rigidity compared to benzothiazoles .

Substituent Variations

Piperazinyl vs. Methyl/Phenyl Groups

The compound in (N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide) substitutes the 4-methylpiperazinyl group with a 3-methylphenyl moiety. The melting point (124–125°C) aligns with typical benzothiazole derivatives .

Chlorophenoxy vs. Nitrothiophene

N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide () replaces the chlorophenoxy-acetamide with a nitrothiophene-carboxamide. The nitro group introduces strong electron-withdrawing effects, which may alter redox properties and target selectivity .

Melting Points and Solubility
  • 5j : 118–120°C (lower due to imidazothiazole core) .
  • 7b: 262°C (quinazolinone rigidity) .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Notable Activity/Properties
Target Compound Benzothiazole 4-Methylpiperazinyl, 4-chlorophenoxy N/R Structural analog of bioactive cores
5j () Imidazo[2,1-b]thiazole 4-Chlorophenyl, piperazinyl-pyridinyl 118–120 High yield (71%)
7b () Quinazolinone 4-Chlorophenoxy, phenyl 262 HCV NS5B inhibition
Compound Benzothiazole 4-Chloro, 3-methylphenyl 124–125 Anticancer, antibacterial
Compound Benzothiazole 4-Methylpiperazinyl, nitrothiophene N/R Potential kinase inhibition

N/R: Not reported in provided evidence.

Research Implications and Gaps

While structural analogs highlight the importance of the benzothiazole core and substituent polarity, the target compound’s biological activity remains uncharacterized in the provided evidence. Further studies should:

  • Evaluate in vitro activity against cancer cell lines (e.g., HeLa, as in ).
  • Compare pharmacokinetics with imidazothiazole and quinazolinone derivatives.
  • Explore synthesis scalability using EDCl-mediated coupling (as in ).

Biological Activity

2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a chlorophenoxy group and a benzothiazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its effects on osteoclastogenesis, antibacterial properties, and potential as a drug candidate.

  • Molecular Formula : C20H21ClN4O2S
  • Molecular Weight : 416.9 g/mol
  • CAS Number : 1105252-18-3

Inhibition of Osteoclastogenesis

Recent studies have highlighted the compound's role as an inhibitor of osteoclastogenesis, which is crucial in treating bone resorption diseases such as osteoporosis.

  • Mechanism of Action : The compound inhibits the RANKL-mediated formation of osteoclasts by altering mRNA expression of osteoclast-specific marker genes. It suppresses the formation of mature osteoclasts and reduces bone resorption activity in vitro. In vivo studies using ovariectomized (OVX) mice demonstrated that treatment with the compound significantly prevented bone loss associated with estrogen deficiency .

Table 1: Effects on Osteoclastogenesis

ParameterControl GroupTreatment Group (20 mg/kg)
Mature Osteoclast FormationHighLow
Bone Resorption ActivityHighSignificantly Reduced
mRNA Expression of MarkersElevatedSuppressed

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-negative bacteria. Research indicates that it may function as a quorum sensing inhibitor, which is a novel approach to combat bacterial infections without relying on traditional antibiotics.

  • Quorum Sensing Inhibition : In studies involving Pseudomonas aeruginosa, the compound demonstrated moderate growth inhibitory effects at concentrations up to 1000 μg/mL. Notably, it showed selectivity in inhibiting the LasB system without affecting bacterial growth directly, suggesting potential for use in preventing biofilm formation and virulence factor production .

Table 2: Antibacterial Activity

CompoundIC50 (μg/mL)Effect on Growth
This compound115.2No effect
Reference Compound50.0Growth inhibited

Case Studies

  • Osteoporosis Treatment : A study involving OVX mice treated with the compound showed significant preservation of bone density compared to untreated controls. The treatment was administered bi-weekly for five weeks, leading to measurable improvements in bone microarchitecture assessed via micro-computed tomography (micro-CT) analysis.
  • Infection Control : Another case study evaluated the compound's effectiveness against biofilm-forming strains of Pseudomonas aeruginosa. The results indicated that the compound could reduce biofilm thickness significantly compared to controls, highlighting its potential as a non-antibiotic therapeutic agent.

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